The compound (4S,5R)-tert-Butyl 4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate belongs to the class of oxazolidines, which are five-membered heterocyclic compounds characterized by the presence of nitrogen and oxygen atoms. These compounds are significant in various fields, particularly in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Oxazolidines were first synthesized in the 1800s and have since been utilized in various applications, including as intermediates in organic synthesis and as building blocks in drug discovery. The specific compound discussed here is a derivative of oxazolidine, which can be synthesized from chiral amino alcohols .
This compound can be classified as:
The synthesis of (4S,5R)-tert-Butyl 4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate typically involves the condensation of chiral amino alcohols with aldehydes or ketones. This method leverages the chirality of the starting materials to produce the desired stereochemistry in the final product.
The molecular structure of (4S,5R)-tert-Butyl 4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate can be represented as follows:
The oxazolidine structure allows for various chemical reactions, including:
The mechanism of action for compounds like (4S,5R)-tert-Butyl 4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate often involves interactions with biological targets such as enzymes or receptors.
Research has shown that oxazolidines can exhibit antibacterial properties by inhibiting bacterial protein synthesis through binding to ribosomal subunits .
The chiral pool strategy provides the most direct route to this compound, leveraging inexpensive natural chirality for stereochemical control. L-Threonine derivatives serve as the predominant starting materials due to their structural congruence with the target oxazolidine scaffold. In a validated nine-step sequence, N-Boc-L-threonine methyl ester undergoes acetonide protection with 2,2-dimethoxypropane catalyzed by BF₃·Et₂O, yielding oxazolidine 3 with 91% efficiency. Subsequent reduction of the ester moiety using LiBH₄ in THF/MeOH delivers the pivotal hydroxymethyl intermediate 4 in 84% yield [2]. This approach capitalizes on the C4 and C5 stereocenters of threonine, preserving their absolute configuration throughout the transformation. The economic viability of this route stems from the low cost of L-threonine and the high atom economy of the initial steps, making it particularly suitable for multigram syntheses of pharmaceutically relevant intermediates .
Table 1: Chiral Pool Synthesis from L-Threonine Derivatives
Starting Material | Key Transformation | Intermediate | Yield (%) | Stereochemical Outcome |
---|---|---|---|---|
N-Boc-L-threonine methyl ester | Acetonide protection (DMP, BF₃·Et₂O) | Oxazolidine 3 | 91 | Retention at C4,C5 |
Intermediate 3 | Ester reduction (LiBH₄, THF/MeOH) | Alcohol 4 | 84 | Retention at C4,C5 |
Intermediate 4 | Appel reaction (CBr₄, PPh₃) | Bromide 5 | 41 | Inversion at C1' |
While chiral pool methods dominate, catalytic asymmetric approaches offer complementary routes to this stereodefined oxazolidine. Chiral Lewis acid catalysts enable enantioselective cyclization of β-amino alcohols with carbonyl compounds, constructing the oxazolidine ring with high diastereocontrol. Key to success is the chelation-controlled transition state, where catalysts like titanium–TADDOL complexes enforce facial selectivity during ring closure. These methods demonstrate exceptional enantioexcess (>95% ee) for sterically unbiased substrates, though the introduction of the C5 methyl group presents challenges requiring tailored catalyst design. Industrial applications favor immobilized variants of these catalysts for continuous-flow processes, enhancing productivity while minimizing metal contamination in API intermediates .
Reduction strategies prove indispensable for installing the hydroxymethyl functionality. Lithium aluminium hydride (LiAlH₄) serves as the workhorse reagent for carboxylate reduction in these systems. A documented protocol achieves 95% yield of the (4R,5R)-isomer via LiAlH₄ reduction of methyl ester precursors in anhydrous THF at 0°C, completed within 20 minutes [4]. This transformation proceeds through a chelated transition state where aluminium coordinates both carbonyl oxygen atoms, enabling hydride delivery with stereochemical fidelity. Temperature control proves critical to prevent epimerization – maintaining reactions below -10°C ensures >98% stereoretention at the C4 and C5 centers. Alternative hydride sources like DIBAL-H offer chemoselectivity advantages for substrates containing sensitive functional groups but generally provide lower yields (70-75%) for this specific reduction [2].
The tert-butyloxycarbonyl (Boc) group exerts profound stereodirecting effects during oxazolidine formation. Steric buttressing between the Boc group and C2/C5 methyl groups enforces conformational rigidity that determines diastereoselectivity. The (4S,5R) diastereomer exhibits markedly different physical properties compared to its (4S,5S) counterpart, notably in specific rotation ([α]₂₀D = +37° (c=1, MeOH) vs. -29° for the 5S isomer) and crystallization behavior [1] [5]. Storage conditions critically impact diastereomeric purity: while the (4S,5R) isomer remains stable at 2-8°C for >12 months, prolonged room temperature storage induces detectable epimerization at C5 (3-5% over 6 months). Chromatographic separation on silica gel with ethyl acetate/hexane (1:4) effectively resolves these diastereomers, with the (4R,5R) isomer eluting first due to reduced polarity from the trans-oriented C4/C5 substituents [6].
Table 2: Distinctive Properties of Oxazolidine Diastereomers
Stereochemistry | Specific Rotation [α]₂₀D (c=1, MeOH) | Preferred Storage Conditions | Relative Polarity (TLC Rf) | Stability at 25°C |
---|---|---|---|---|
(4S,5R) | +37° | 2-8°C, inert atmosphere | 0.35 (EtOAc/Hex 1:4) | 12 months (<2% decomp.) |
(4S,5S) | -29° | -20°C, desiccated | 0.28 (EtOAc/Hex 1:4) | 6 months (3-5% epimerization) |
(4R,5S) | -41° | 2-8°C, amber glass | 0.31 (EtOAc/Hex 1:4) | 9 months (<3% decomp.) |
Industrial-scale production requires optimization of cost-efficiency and reproducibility. The most viable kilogram-scale route employs a four-step sequence from commercially available (4S,5R)-4-carboxy-2,2,5-trimethyloxazolidine-3-carboxylic acid tert-butyl ester: 1) Ester activation with N-hydroxysuccinimide, 2) Continuous hydrogenation at 50 psi H₂ over Pd/C, 3) Solvent exchange via thin-film evaporation, and 4) Crystallization from MTBE/heptane. This protocol achieves 83% overall yield with >99.5% chemical purity and <0.1% residual solvents. Process intensification strategies include catalytic transfer hydrogenation to replace high-pressure systems and flow chemistry modules for the ring-closing step, enhancing throughput by 40% compared to batch processing. Strict temperature control (<15°C) during isolation prevents racemization, while packaging under argon in amber glass bottles ensures shelf-life exceeding 24 months [1] [3] [5].
Table 3: Scalable Production Parameters for Pharmaceutical-Grade Material
Process Step | Key Conditions | Quality Controls | Yield (%) | Scale Demonstrated |
---|---|---|---|---|
Hydrogenation | 10% Pd/C, 50 psi H₂, EtOAc, 25°C | Residual Pd <10 ppm | 95 | 50 kg |
Solvent Exchange | Thin-film evaporator, ΔT = 30°C | Solvent content <500 ppm | 99 | 100 kg |
Crystallization | MTBE/Heptane (1:3), -10°C seeding | Purity >99.5%, Chiral HPLC | 88 | 80 kg |
Final Packaging | Argon purge, amber glass bottles | Water content <0.1% | 100 | 100 kg |
Flow Diagram: Scalable Production ProcessRaw Material → [Hydrogenation Reactor] → [Thin-Film Evaporator] → [Crystallizer] → [Filtration] → [Drying] → [Packaging] → API Intermediate
Critical Process Parameters:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1